Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-
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Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- typically involves the reaction of a suitable silane precursor with an organic compound containing the desired functional groups. One common method involves the hydrosilylation reaction, where a silane reacts with an alkyne or alkene in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silane derivatives.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- has several scientific research applications:
Medicine: Investigated for use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of organic and inorganic substrates. This interaction can alter the reactivity, stability, and solubility of the modified compounds .
Comparison with Similar Compounds
Similar Compounds
Silane, (1,1-dimethylethyl)[[2-(iodomethyl)-2-propen-1-yl]oxy]dimethyl-: Similar in structure but contains an iodomethyl group instead of a pentynyl group.
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: Contains a longer alkyl chain, leading to different physical properties.
Uniqueness
The presence of both pentynyl and hexenyl groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
652154-97-7 |
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Molecular Formula |
C17H32OSi |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-undec-1-en-7-yn-6-yloxysilane |
InChI |
InChI=1S/C17H32OSi/c1-8-10-12-14-16(15-13-11-9-2)18-19(6,7)17(3,4)5/h8,16H,1,9-12,14H2,2-7H3 |
InChI Key |
BGFJQAKEMKRVML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(CCCC=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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